4-Amino-8-isopropylquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

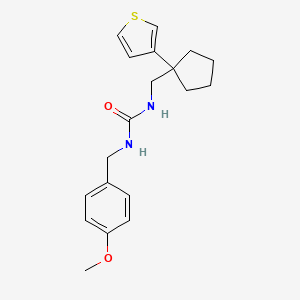

4-Amino-8-isopropylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Amino-8-isopropylquinoline-3-carboxylic acid, has seen significant advancements in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used for the construction and functionalization of quinoline derivatives .Molecular Structure Analysis

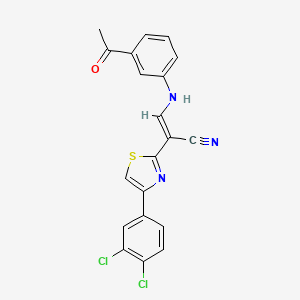

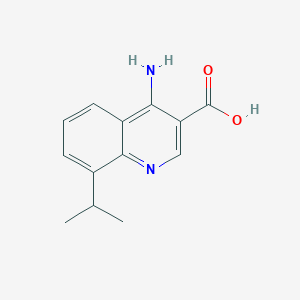

The molecular structure of 4-Amino-8-isopropylquinoline-3-carboxylic acid consists of a quinoline core with an amino group at the 4-position and an isopropyl group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives, including 4-Amino-8-isopropylquinoline-3-carboxylic acid, can undergo various chemical reactions. These reactions often involve the functional groups attached to the quinoline core . For instance, the amino group can participate in reactions such as alkylation, while the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis

4-Amino-8-isopropylquinoline-3-carboxylic acid is a crystalline substance . Its solubility depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature . It has a high melting point due to its ionic property .科学的研究の応用

Structural Modification of Natural Products

4-Amino-8-isopropylquinoline-3-carboxylic acid: can be used in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, enhance activity, and minimize adverse effects. This application is crucial for drug discovery, as it allows for the creation of more effective and safer pharmaceuticals .

Medicinal Chemistry

The quinoline structure is a key component in medicinal chemistry due to its presence in various pharmacologically active compounds4-Amino-8-isopropylquinoline-3-carboxylic acid can contribute to the development of new drugs with a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimalarial properties .

Drug Synthesis

This compound plays a significant role in drug synthesis. Its structure is versatile for creating a wide range of pharmacological activities. It’s particularly valuable in synthesizing drugs that require a quinoline scaffold, which is a common feature in many FDA-approved drugs .

Green Chemistry

In the context of green chemistry, 4-Amino-8-isopropylquinoline-3-carboxylic acid can be used to develop more sustainable chemical processes. It’s part of a movement towards eco-friendly synthesis methods that reduce environmental impact and promote safer, reusable catalysts .

Pharmacological Research

The compound is extensively used in pharmacological research to explore its therapeutic potential. Its applications include studying its effects on various diseases and conditions, with the aim of discovering new treatments and understanding disease mechanisms .

Chemical Biology

In chemical biology, 4-Amino-8-isopropylquinoline-3-carboxylic acid is used to probe biological systems. Researchers can use it to label or modify biological molecules, helping to elucidate their function and interaction within the body .

将来の方向性

The future directions in the field of quinoline derivatives like 4-Amino-8-isopropylquinoline-3-carboxylic acid involve further exploration of their synthesis, reactivity, and biological activity . This includes the development of new synthesis methods, the discovery of novel reactions, and the investigation of their potential as therapeutic agents .

特性

IUPAC Name |

4-amino-8-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOIZJNMOXKUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)

![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)